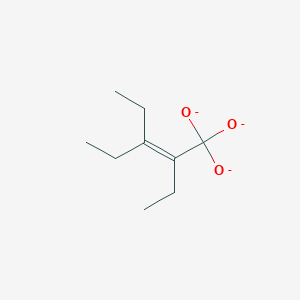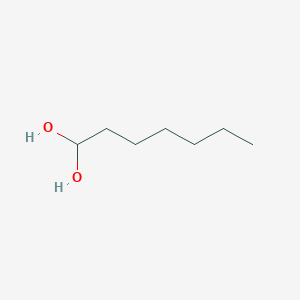
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester
描述
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester is a heterocyclic compound that features a thiazole ring substituted with an amino-phenyl group, a methyl group, and a carboxylic acid methyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester typically involves the condensation of 3-aminoacetophenone with thiourea in the presence of a base, followed by cyclization and esterification. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes such as the Gewald reaction, which is a condensation reaction involving sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its efficiency and high yield.
化学反应分析
Types of Reactions
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C) with hydrogen gas
Substitution: Halogenating agents like bromine or chlorine
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amino derivatives
Substitution: Halogenated thiazole derivatives
科学研究应用
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in oxidative stress and inflammation.
Pathways: Inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Such as methyl 5-aryl-3-hydroxythiophene-2-carboxylates.
Benzoxazole Derivatives: Such as benzoxazole methyl ester.
Uniqueness
5-(3-Aminophenyl)-2-methylthiazole-4-carboxylic acid methyl ester is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its combination of an amino group, a methyl group, and a carboxylic acid methyl ester makes it a versatile intermediate in synthetic organic chemistry.
属性
分子式 |
C12H12N2O2S |
|---|---|
分子量 |
248.30 g/mol |
IUPAC 名称 |
methyl 5-(3-aminophenyl)-2-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H12N2O2S/c1-7-14-10(12(15)16-2)11(17-7)8-4-3-5-9(13)6-8/h3-6H,13H2,1-2H3 |
InChI 键 |
QDYMCURTXYHMOS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(S1)C2=CC(=CC=C2)N)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidin-1-yl]-pyrimidine](/img/structure/B8542367.png)






![5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8542416.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B8542443.png)



